Cas no 254115-68-9 (tert-butyl (3S)-3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate)
tert-butyl (3S)-3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- (3S)-tert-butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate
- tert-butyl (3S)-3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate
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- Inchi: 1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-6-9(8-14)10(15)13(4)5/h9H,6-8H2,1-5H3/t9-/m0/s1
- InChI Key: UZAQZYVMEDKWDH-VIFPVBQESA-N
- SMILES: O(C(C)(C)C)C(N1CC[C@H](C(N(C)C)=O)C1)=O
Computed Properties
- Exact Mass: 242.16304257g/mol
- Monoisotopic Mass: 242.16304257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.8
- XLogP3: 0.7
tert-butyl (3S)-3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1719797-0.05g |
tert-butyl (3S)-3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate |
254115-68-9 | 95% | 0.05g |
$245.0 | 2023-09-20 | |
| Enamine | EN300-1719797-0.1g |
tert-butyl (3S)-3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate |
254115-68-9 | 95% | 0.1g |
$366.0 | 2023-09-20 | |
| Enamine | EN300-1719797-0.25g |
tert-butyl (3S)-3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate |
254115-68-9 | 95% | 0.25g |
$524.0 | 2023-09-20 | |
| Enamine | EN300-1719797-0.5g |
tert-butyl (3S)-3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate |
254115-68-9 | 95% | 0.5g |
$824.0 | 2023-09-20 | |
| Enamine | EN300-1719797-1.0g |
tert-butyl (3S)-3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate |
254115-68-9 | 95% | 1g |
$1057.0 | 2023-06-04 | |
| Enamine | EN300-1719797-2.5g |
tert-butyl (3S)-3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate |
254115-68-9 | 95% | 2.5g |
$2071.0 | 2023-09-20 | |
| Enamine | EN300-1719797-5.0g |
tert-butyl (3S)-3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate |
254115-68-9 | 95% | 5g |
$3065.0 | 2023-06-04 | |
| Enamine | EN300-1719797-10.0g |
tert-butyl (3S)-3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate |
254115-68-9 | 95% | 10g |
$4545.0 | 2023-06-04 | |
| Enamine | EN300-1719797-1g |
tert-butyl (3S)-3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate |
254115-68-9 | 95% | 1g |
$1057.0 | 2023-09-20 | |
| Enamine | EN300-1719797-5g |
tert-butyl (3S)-3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate |
254115-68-9 | 95% | 5g |
$3065.0 | 2023-09-20 |
tert-butyl (3S)-3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on tert-butyl (3S)-3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate
Comprehensive Overview of tert-butyl (3S)-3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate (CAS No. 254115-68-9)
The compound tert-butyl (3S)-3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate (CAS No. 254115-68-9) is a chiral pyrrolidine derivative widely utilized in pharmaceutical research and organic synthesis. Its unique structural features, including the tert-butyl protecting group and the dimethylcarbamoyl moiety, make it a valuable intermediate for the development of bioactive molecules. Researchers often search for "pyrrolidine derivatives in drug discovery" or "chiral building blocks for medicinal chemistry," highlighting its relevance in modern drug design.
In recent years, the demand for enantiomerically pure compounds like tert-butyl (3S)-3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate has surged due to their critical role in asymmetric synthesis. This compound is particularly sought after for its ability to introduce stereochemical complexity into target molecules, a topic frequently explored in queries such as "how to achieve high enantioselectivity in synthesis." Its CAS No. 254115-68-9 serves as a key identifier in chemical databases, ensuring precise tracking in regulatory and research contexts.
The tert-butyloxycarbonyl (Boc) group in this molecule provides excellent stability under various reaction conditions, making it a preferred choice for protecting amines. This property aligns with trending searches like "Boc-protected amines in peptide synthesis" or "best protecting groups for nitrogen." Additionally, the dimethylcarbamoyl functionality enhances solubility and bioavailability, addressing common challenges in "improving drug-like properties of small molecules."
From a synthetic perspective, tert-butyl (3S)-3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate is often employed in cross-coupling reactions and nucleophilic substitutions. Its versatility resonates with queries such as "pyrrolidine-based catalysts for C-C bond formation" or "applications of carbamoyl derivatives in organic chemistry." The compound's chiral center at the 3-position (3S configuration) is crucial for producing optically active pharmaceuticals, a hot topic in "chiral drug development trends 2024."
Environmental and safety considerations are also integral to discussions around this compound. While not classified as hazardous, its handling requires standard laboratory precautions, reflecting broader industry concerns captured in searches like "green chemistry approaches for heterocyclic synthesis." The compound's stability under ambient conditions makes it suitable for scalable processes, answering frequent questions about "scalable chiral intermediates for API manufacturing."
In conclusion, tert-butyl (3S)-3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate (CAS No. 254115-68-9) represents a sophisticated tool for researchers exploring "next-generation heterocyclic scaffolds" and "stereoselective synthetic routes." Its multifaceted applications—from medicinal chemistry to material science—ensure its continued prominence in scientific literature and industrial workflows.
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